4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran
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Overview
Description
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H11IO It is a derivative of pyran, characterized by the presence of an iodine atom and two methyl groups on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran typically involves the iodination of 6,6-dimethyl-3,6-dihydro-2H-pyran. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, yielding the parent pyran compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6,6-dimethyl-3,6-dihydro-2H-pyran-4-azide .
Scientific Research Applications
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets through its iodine atom and pyran ring. The iodine atom can participate in halogen bonding, while the pyran ring can engage in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in different applications .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A related compound without the iodine and methyl groups.
6,6-Dimethyl-3,6-dihydro-2H-pyran: The parent compound without the iodine atom.
4-Bromo-6,6-dimethyl-3,6-dihydro-2H-pyran: A similar compound with a bromine atom instead of iodine.
Uniqueness: The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
Molecular Formula |
C7H11IO |
---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
4-iodo-6,6-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H11IO/c1-7(2)5-6(8)3-4-9-7/h5H,3-4H2,1-2H3 |
InChI Key |
IAGSQQFKUCVOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(CCO1)I)C |
Origin of Product |
United States |
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